Cas no 1372133-68-0 ((R)-2-Methyl-n-(o-tolyl)propane-2-sulfinamide)

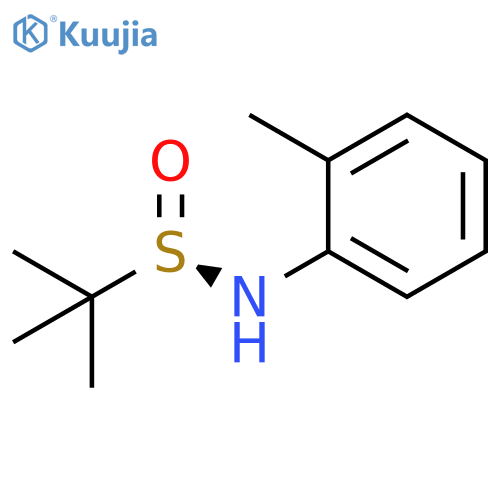

1372133-68-0 structure

商品名:(R)-2-Methyl-n-(o-tolyl)propane-2-sulfinamide

(R)-2-Methyl-n-(o-tolyl)propane-2-sulfinamide 化学的及び物理的性質

名前と識別子

-

- (R)-N-(2-TOLYL) TERT-BUTANESULFINAMIDE

- 2-Propanesulfinamide, 2-methyl-N-(2-methylphenyl)-, [S(R)]-

- (R)-2-Methyl-n-(o-tolyl)propane-2-sulfinamide

-

- インチ: 1S/C11H17NOS/c1-9-7-5-6-8-10(9)12-14(13)11(2,3)4/h5-8,12H,1-4H3/t14-/m1/s1

- InChIKey: NGPAHFIJUIGWGS-CQSZACIVSA-N

- ほほえんだ: C([S@](NC1=CC=CC=C1C)=O)(C)(C)C

計算された属性

- せいみつぶんしりょう: 211.10308534g/mol

- どういたいしつりょう: 211.10308534g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 48.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- 密度みつど: 1.147±0.06 g/cm3(Predicted)

- ふってん: 320.5±35.0 °C(Predicted)

- 酸性度係数(pKa): 9.59±0.70(Predicted)

(R)-2-Methyl-n-(o-tolyl)propane-2-sulfinamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Crysdot LLC | CD12147930-1g |

(R)-2-Methyl-N-(o-tolyl)propane-2-sulfinamide |

1372133-68-0 | 97% | 1g |

$589 | 2024-07-18 |

(R)-2-Methyl-n-(o-tolyl)propane-2-sulfinamide 関連文献

-

1. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

1372133-68-0 ((R)-2-Methyl-n-(o-tolyl)propane-2-sulfinamide) 関連製品

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量